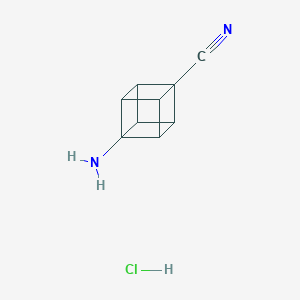

4-Aminocubane-1-carbonitrile;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and its uses in various fields such as medicine, research, or industry .

Synthesis Analysis

The synthesis of a compound refers to the methods used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study by Rostamizadeh et al. (2013) demonstrated the use of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which showed significant antibacterial activity. This highlights the potential of 4-Aminocubane-1-carbonitrile;hydrochloride in the field of antibacterial drug development (Rostamizadeh et al., 2013).

Fluorometric Analysis

Okamoto et al. (1980) utilized 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride in a ring transformation reaction with hydrogen peroxide for fluorometric determination. This indicates its application in analytical chemistry, particularly in fluorescence-based sensing and detection methods (Okamoto et al., 1980).

Ring Transformation Studies

Another study by Okamoto et al. (1980) explored the ring transformation of 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile, demonstrating its versatility in synthesizing various organic compounds. This type of chemical transformation is crucial in the synthesis of complex molecules for pharmaceuticals and other industries (Okamoto et al., 1980).

Anticonvulsant Activity

In research by Arustamyan et al. (2019), derivatives of cyclopentane-1-carbonitrile, which is structurally similar to 4-Aminocubane-1-carbonitrile;hydrochloride, were studied for their anticonvulsant activity. This indicates the potential use of 4-Aminocubane-1-carbonitrile;hydrochloride in developing anticonvulsant medications (Arustamyan et al., 2019).

Corrosion Inhibition

Verma et al. (2015) researched the use of 2-amino-4-arylquinoline-3-carbonitriles as corrosion inhibitors for mild steel, suggesting that similar carbonitrile compounds like 4-Aminocubane-1-carbonitrile;hydrochloride could have applications in protecting metals against corrosion (Verma et al., 2015).

Anticancer Agents

Tiwari et al. (2016) synthesized thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives and evaluated their in-vitro anticancer activities. This suggests that 4-Aminocubane-1-carbonitrile;hydrochloride could be a precursor in synthesizing compounds with potential anticancer properties (Tiwari et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-aminocubane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-1-8-2-5-3(8)7-4(8)6(2)9(5,7)11;/h2-7H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIIYRDSIIULSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C12C3C4C1C5C2C3C45N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocubane-1-carbonitrile;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate](/img/structure/B2379210.png)

![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)

![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)